molecular formula C21H19N5O4S2 B4936510 5-(4-{[4-(aminosulfonyl)phenyl]amino}-1-phthalazinyl)-2-methylbenzenesulfonamide

5-(4-{[4-(aminosulfonyl)phenyl]amino}-1-phthalazinyl)-2-methylbenzenesulfonamide

Cat. No. B4936510
M. Wt: 469.5 g/mol
InChI Key: VXNXKGJSGMZXLZ-UHFFFAOYSA-N
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Description

5-(4-{[4-(aminosulfonyl)phenyl]amino}-1-phthalazinyl)-2-methylbenzenesulfonamide, commonly known as PHT-427, is a small molecule inhibitor that has been extensively studied in scientific research. It belongs to the class of sulfonamides, which are known to have a wide range of biological activities. PHT-427 has been found to have potential applications in cancer therapy, as well as in the treatment of other diseases.

Mechanism of Action

The mechanism of action of PHT-427 involves the inhibition of the protein phosphatase 2A (PP2A) enzyme. PP2A is a critical regulator of cell signaling pathways, and it plays a key role in the regulation of cell growth and division. By inhibiting PP2A, PHT-427 disrupts the signaling pathways that are essential for cancer cell growth and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects
PHT-427 has been found to have several biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells from the body. PHT-427 has also been found to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

PHT-427 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also been shown to have low toxicity, which is important for minimizing the effects of the compound on non-cancerous cells. However, PHT-427 also has some limitations for use in lab experiments. It has been found to have limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of PHT-427 is complex, which can make it challenging to study in detail.

Future Directions

There are several future directions for research on PHT-427. One area of research is to further elucidate the mechanism of action of the compound, particularly with regard to its effects on specific signaling pathways in cancer cells. Another area of research is to investigate the potential of PHT-427 in combination with other chemotherapeutic agents, to determine whether it can enhance the efficacy of existing cancer treatments. Additionally, there is potential for the development of new analogs of PHT-427, which could have improved properties for use in cancer therapy.

Synthesis Methods

The synthesis of PHT-427 involves a series of chemical reactions that result in the formation of the final product. The synthesis method involves the use of various reagents and solvents, and the process is complex and time-consuming. The synthesis of PHT-427 has been described in detail in several scientific publications, and the method has been optimized over time to improve the yield and purity of the final product.

Scientific Research Applications

PHT-427 has been extensively studied in scientific research, particularly in the field of cancer biology. It has been found to have potential applications in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. PHT-427 has been shown to inhibit the growth and proliferation of cancer cells, and it has been found to be effective in combination with other chemotherapeutic agents.

properties

IUPAC Name

2-methyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S2/c1-13-6-7-14(12-19(13)32(23,29)30)20-17-4-2-3-5-18(17)21(26-25-20)24-15-8-10-16(11-9-15)31(22,27)28/h2-12H,1H3,(H,24,26)(H2,22,27,28)(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNXKGJSGMZXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(4-((4-sulfamoylphenyl)amino)phthalazin-1-yl)benzenesulfonamide

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